

Core Properties of 6-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-2-methylquinolin-4-ol

Cat. No.: B094542

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6-Methoxy-2-methylquinolin-4-ol is an organic compound belonging to the quinolinol class of quinoline derivatives.^[1] Its structure features a methoxy group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.^[1] This specific substitution pattern is key to its chemical and biological properties.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methoxy-2-methylquinolin-4-ol** is presented in Table 1. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, and pKa are based on predicted values.

Table 1: Physicochemical Properties of **6-Methoxy-2-methylquinolin-4-ol**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1]
Molecular Weight	189.21 g/mol	[1]
CAS Number	58596-37-5	[1]
IUPAC Name	6-methoxy-2-methyl-1H-quinolin-4-one	[1]
Appearance	Yellow to brown solid	[2]
Melting Point	317-318 °C (decomposes) (Predicted)	[2]
Boiling Point	352.6 ± 37.0 °C (Predicted)	[2]
pKa	4.55 ± 0.40 (Predicted)	[2]
InChI	InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13)	[1]
SMILES	CC1=CC(=O)C2=C(N1)C=CC(=C2)OC	[1]

Solubility Profile

Quantitative solubility data for **6-Methoxy-2-methylquinolin-4-ol** in common laboratory solvents is not readily available in the literature. However, based on the general characteristics of quinoline derivatives, a qualitative solubility profile can be inferred. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may confer some solubility in protic solvents. Conversely, the overall heterocyclic aromatic structure suggests that solubility is likely to be higher in organic solvents than in water. For related quinoline compounds, solubility has been noted in solvents such as ethanol and DMSO.[3]

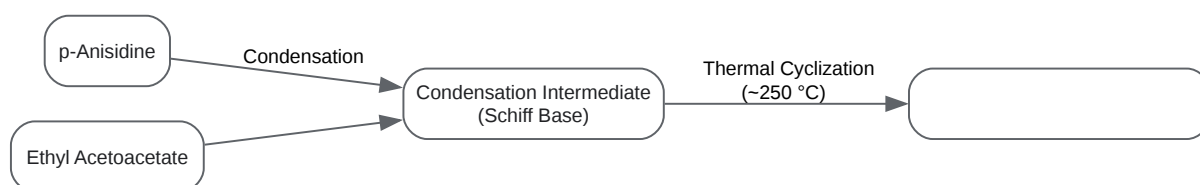
Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of **6-Methoxy-2-methylquinolin-4-ol** can be achieved through various methods, with a common approach being the methoxylation of 2-methylquinolin-4-ol.[1] This reaction typically involves the use of methanol in the presence of an acid catalyst like sulfuric acid.[1] Industrial-scale production would involve optimization of reaction conditions in large reactors, followed by purification steps such as crystallization or distillation.[1]

A general and widely used method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization. For **6-Methoxy-2-methylquinolin-4-ol**, the logical precursors would be p-anisidine and ethyl acetoacetate.

General Workflow for Conrad-Limpach Synthesis:



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Caption: General workflow for the Conrad-Limpach synthesis of **6-Methoxy-2-methylquinolin-4-ol**.

Experimental Protocol: Synthesis of a Related Compound (5,8-Dimethoxy-2-methylquinolin-4-ol)

While a specific detailed protocol for **6-Methoxy-2-methylquinolin-4-ol** is not readily available, the following protocol for a structurally similar compound, 5,8-Dimethoxy-2-methylquinolin-4-ol, illustrates the practical application of the Conrad-Limpach-Knorr synthesis.[4]

Materials:

- 2,5-dimethoxyaniline
- Ethyl acetoacetate

- Dowtherm A (or mineral oil)
- Ethanol
- Concentrated Sulfuric Acid (catalytic amount)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- Condensation:
 - In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture at 140-150°C for 2 hours.
 - Monitor the reaction for the disappearance of the aniline starting material using thin-layer chromatography (TLC).
 - Allow the mixture to cool to room temperature to yield the intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.
- Cyclization:
 - In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250°C.
 - Slowly add the crude intermediate from the previous step to the hot Dowtherm A.
 - The cyclization reaction will occur, with the elimination of ethanol.
 - After the addition is complete, maintain the temperature for a short period to ensure complete reaction.

- Cool the reaction mixture and precipitate the crude product by adding a non-polar solvent like petroleum ether.
- Filter the solid and wash with petroleum ether.
- Purification:
 - Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
 - Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove impurities.
 - Acidify the aqueous layer with hydrochloric acid to precipitate the purified 5,8-Dimethoxy-2-methylquinolin-4-ol.
 - Filter the precipitate, wash with water, and dry under a vacuum.
 - Recrystallization from a suitable solvent like ethanol can be performed for further purification.[\[4\]](#)

Chemical Reactivity

6-Methoxy-2-methylquinolin-4-ol can undergo several chemical transformations:

- Oxidation: The compound can be oxidized to the corresponding quinolin-4-one derivative using oxidizing agents like potassium permanganate or chromium trioxide.[\[1\]](#)
- Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form various quinoline derivatives.[\[1\]](#)
- Substitution: The methoxy or methyl groups on the ring can be substituted through reactions with halogens or nucleophiles, depending on the reaction conditions.[\[1\]](#)

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of **6-Methoxy-2-methylquinolin-4-ol**.

Table 2: Mass Spectrometry Data for **6-Methoxy-2-methylquinolin-4-ol**

m/z	Relative Intensity	Interpretation
189	Top Peak	Molecular Ion [M] ⁺
174	2nd Highest	[M - CH ₃] ⁺
146	3rd Highest	Further fragmentation

Source: PubChem CID 220017

As of now, detailed experimental ¹H NMR and IR spectral data for **6-Methoxy-2-methylquinolin-4-ol** are not widely published. However, data for related compounds can provide an indication of the expected spectral features. For instance, in the ¹H NMR of a similar tetrahydroquinoline derivative, the methoxy group protons typically appear as a singlet around 3.76 ppm.^[5] The IR spectrum would be expected to show characteristic peaks for O-H, C-H, C=O, and C-O stretching vibrations.

Biological Activity and Mechanism of Action

Research has indicated that **6-Methoxy-2-methylquinolin-4-ol** and its derivatives exhibit a range of potential biological activities.

Reported Activities

- **Antimicrobial Activity:** This class of compounds has been investigated for its potential to inhibit the growth of various microorganisms.^[1]
- **Anticancer Activity:** Studies have explored the efficacy of quinoline derivatives, including **6-Methoxy-2-methylquinolin-4-ol**, as potential anticancer agents.^[1]
- **Antioxidant Activity:** The antioxidant properties of derivatives of this compound have been demonstrated, with the activity being dependent on their structural features.^[1]

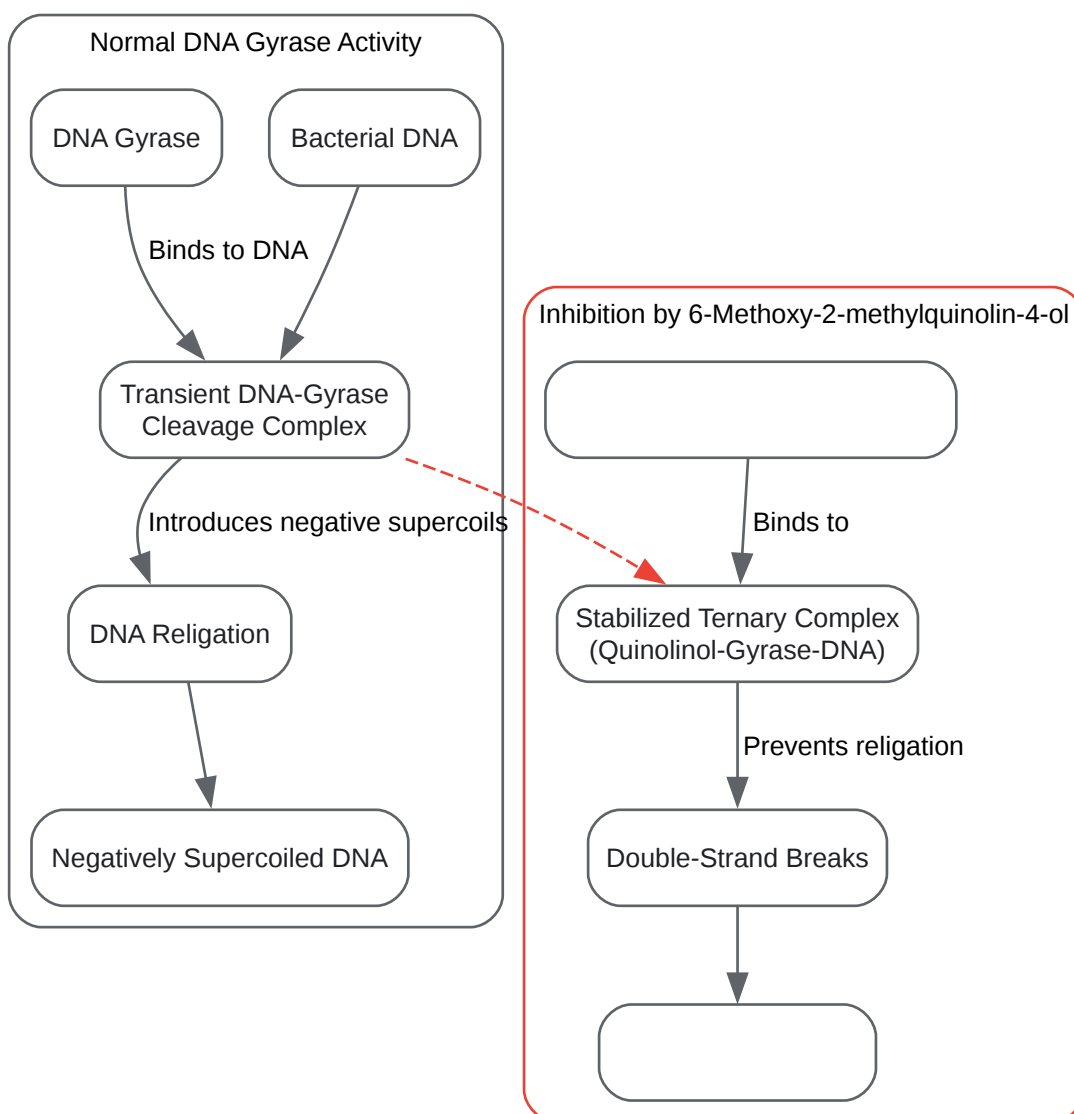
Mechanism of Antimicrobial Action

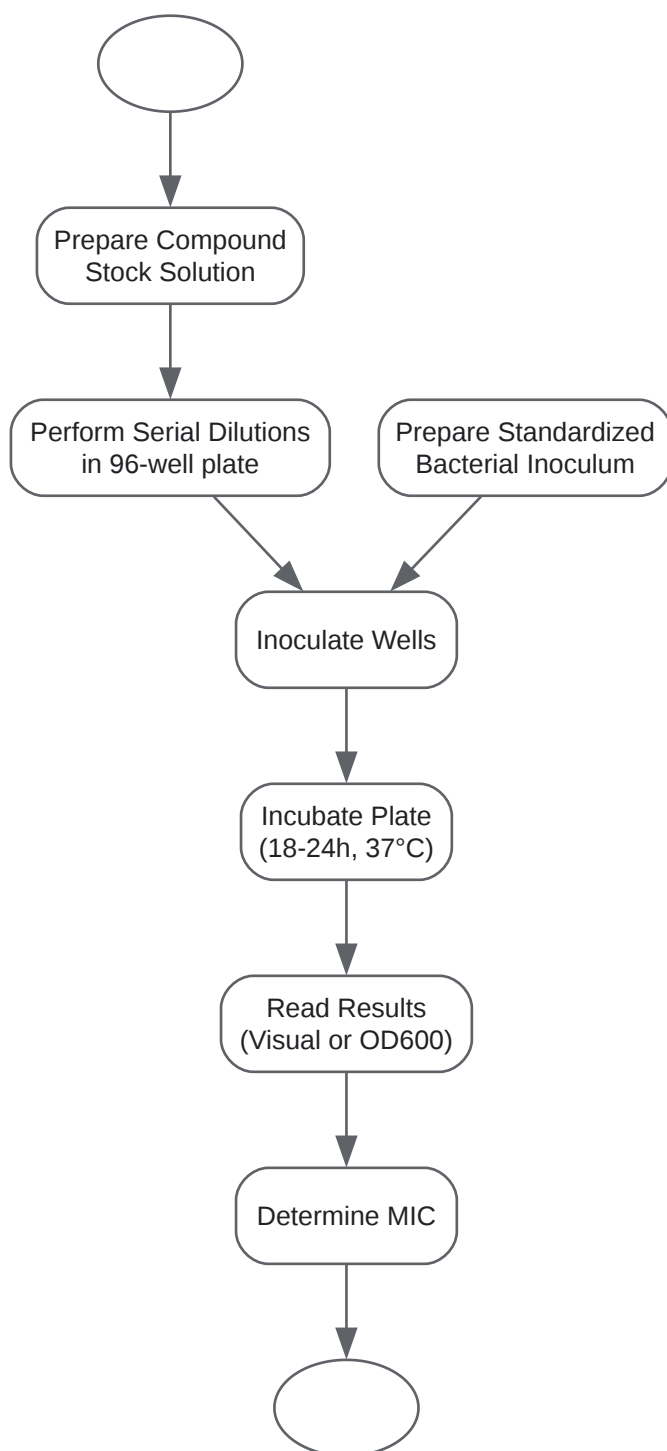
The antimicrobial activity of **6-Methoxy-2-methylquinolin-4-ol** is believed to stem from its interaction with bacterial topoisomerase enzymes, specifically DNA gyrase (a type II

topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair.

The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex.[1] By binding to this complex, the quinolone derivative prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[1][6] This interaction is thought to be mediated through a water-metal ion bridge, where the quinolone chelates a magnesium ion that is coordinated to both the enzyme and the DNA.[1]

Proposed Mechanism of Action on Bacterial DNA Gyrase:





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References

- 1. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Core Properties of 6-Methoxy-2-methylquinolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094542#6-methoxy-2-methylquinolin-4-ol-basic-properties]

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